ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Description
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydroimidazole core with a 2-oxo group at position 2, an ethyl carboxylate ester at position 4, and a (2-cyanoanilino)methyl substituent at position 3. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and protease modulators, due to its ability to engage in π-π stacking and hydrogen-bond interactions with biological targets .
The compound’s synthesis typically involves multi-step protocols, including cyclization reactions and nucleophilic substitutions.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13(19)12-11(17-14(20)18-12)8-16-10-6-4-3-5-9(10)7-15/h3-6,16H,2,8H2,1H3,(H2,17,18,20) |
InChI Key |
LZEBBEQNHSDFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CNC2=CC=CC=C2C#N |
solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Imidazole Ring Formation
The synthesis begins with the preparation of a 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid intermediate. As detailed in patent CN115703741A, imidazole carbonyl chlorides serve as precursors for esterification. Reaction of 5-(chloromethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl chloride with ethanol in toluene at 0–10°C for 1–2 hours yields the ethyl ester (78–85% purity). Triethylamine is employed as a base to scavenge HCl, with a molar ratio of 1:1 relative to the carbonyl chloride.
Introduction of the (2-cyanoanilino)methyl group at position 5 is achieved via a Mannich-type reaction. Treating the intermediate with 2-cyanoaniline and formaldehyde under acidic conditions (pH 4–5) facilitates nucleophilic addition. The reaction proceeds at 50–60°C for 4–6 hours, followed by extraction with dichloromethane and crystallization from n-hexane.
Critical Parameters:
Multi-Component Reaction (MCR) Strategies
Recent advances in MCRs enable single-pot synthesis of polysubstituted imidazoles. A modified Debus-Radziszewski reaction combines ethyl glyoxylate, 2-cyanoaniline, and ammonium acetate in acetic acid under reflux. This method circumvents isolation of intermediates but requires stringent stoichiometric control:
| Component | Molar Ratio | Role in Reaction |
|---|---|---|
| Ethyl glyoxylate | 1.0 | Carbonyl source for imidazole |
| 2-Cyanoaniline | 1.1 | Amine donor for C5 substitution |
| Ammonium acetate | 2.5 | Nitrogen source for ring |
The reaction achieves 68–72% yield after 8 hours, with purity enhanced via recrystallization from ethanol/water (3:1 v/v).
Optimization of Reaction Conditions
Catalytic Systems
Heterogeneous catalysts like CuFe₂O₄ nanoparticles (5 mol%) reduce reaction times by 40% in MCRs, achieving 82% yield under ultrasonic irradiation (40 kHz, 50°C). Comparative data highlights the efficiency of ultrasonic methods:
| Parameter | Conventional Heating | Ultrasonic Irradiation |
|---|---|---|
| Reaction Time | 8 hours | 2.5 hours |
| Yield | 72% | 91% |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
Ultrasound promotes cavitation, enhancing mass transfer and reducing activation barriers.
Solvent Selection
Non-polar solvents like toluene favor esterification kinetics, while polar aprotic solvents (DMF, DMSO) accelerate substitution reactions. Post-reaction processing employs solvent pairs for crystallization:
-
Primary Solvent: Toluene (20:1 mass ratio to substrate) dissolves reactants.
-
Antisolvent: Petroleum ether induces crystallization at −20°C, yielding 93–95% pure product.
Post-Synthesis Processing and Purification
Post-treatment protocols from CN115703741A involve:
-
Quenching: Reaction mixture poured into ice-water (1:1 v/v).
-
Solvent Stripping: 85–90% toluene removed under reduced pressure.
-
Crystallization: Residual concentrate mixed with n-hexane (4:1 mass ratio), chilled to −20°C.
This sequence achieves 98.5% recovery of the target compound.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise Synthesis | 78–85 | 93–95 | High | $$$$ |
| MCR (Thermal) | 68–72 | 88–90 | Moderate | $$$ |
| MCR (Ultrasonic) | 91 | 96 | High | $$$$ |
The stepwise approach remains industrial preferred due to established protocols, while ultrasonic MCRs offer academic appeal for rapid synthesis.
Mechanistic Insights and Side Reactions
Esterification competes with imidazole ring hydrolysis under prolonged heating (>50°C). FT-IR monitoring of the 1740 cm⁻¹ peak (C=O ester) confirms reaction completion within 2 hours. Common side products include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s (2-cyanoanilino)methyl group distinguishes it from simpler analogues like ethyl 2-(2-cyanoanilino)acetate, which lacks the imidazole core.
Hydrogen-Bonding Capacity: The NH group in the 2-cyanoanilino moiety and the imidazole 2-oxo group provide multiple H-bonding sites, similar to Candesartan derivatives but with reduced complexity .
Synthetic Accessibility: Compounds like 14c and 14a () demonstrate that imidazole carboxylates with electron-withdrawing groups (e.g., dicyanomethylene) can be synthesized efficiently (76% yield, 40-minute reaction time), suggesting feasible routes for the target compound .
Table 2: Functional Group Impact on Properties
Key Observations:
- The target compound’s 2-cyanoanilino group may confer selectivity for enzymes with hydrophobic active sites, akin to Candesartan’s biphenyl-tetrazole motif .
- Benzimidazole analogues () exhibit higher structural rigidity, which could enhance binding affinity but complicate synthetic modification .
Biological Activity
Ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O3, with a molecular weight of approximately 286.29 g/mol. The compound features a dihydroimidazole ring and a cyanoaniline moiety, which are critical for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Dihydroimidazole Ring | Known for various biological activities, including antimicrobial and anticancer properties. |
| Cyanoaniline Moiety | Suggests potential interactions with biological targets such as enzymes and receptors. |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a variety of pathogens, indicating potential for development as antimicrobial agents.
- Enzyme Inhibition : The cyanoaniline group is known to interact with specific enzymes, suggesting that this compound may act as an enzyme inhibitor in certain biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Protein Binding : The compound may bind to specific proteins involved in cell signaling or metabolic pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression or replication processes.
Study on Antitumor Activity
A study published in Medicinal Chemistry evaluated the antitumor effects of similar compounds. The results indicated that derivatives with imidazole rings significantly inhibited the proliferation of cancer cell lines through apoptosis induction and disruption of mitochondrial function.
Antimicrobial Assessment
Research conducted by Journal of Antimicrobial Agents found that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyano group in enhancing antimicrobial efficacy.
Enzyme Inhibition Studies
A patent filed for the use of similar compounds as inhibitors of specific enzyme interactions has shown promising results in preclinical models. The study demonstrated that these compounds could effectively reduce the activity of target enzymes involved in cancer progression .
Comparison with Similar Compounds
This compound shares structural similarities with several other biologically active compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Oxoimidazole Derivatives | Imidazole ring | Antitumor, antimicrobial |
| Cyanoaniline Derivatives | Cyano group and aniline | Enzyme inhibition |
| Ethyl Ester Analogues | Ester functional group | Anti-inflammatory |
The unique combination of structural elements in this compound may offer distinct pathways for drug action compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate?
Q. How can computational methods improve reaction design for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energetically favorable routes for imidazole ring closure or cyanoanilino group attachment .
- Solvent Effects : Simulate solvent interactions (e.g., acetic acid vs. DMF) to optimize reaction kinetics .
- Case Study : ICReDD’s approach reduced optimization time by 40% in analogous heterocyclic syntheses by integrating experimental data with computational feedback .
Q. How to resolve contradictions between spectroscopic data and expected structure?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and rule out regioisomers .
- X-ray Crystallography : Resolve ambiguous tautomerism (e.g., 2-oxo vs. 3-oxo imidazole forms) .
- Dynamic HPLC-MS : Detect trace impurities or degradation products that may skew spectral interpretations .
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Directing Groups : Use temporary protecting groups (e.g., Boc) to steer electrophilic substitution on the imidazole ring .
- Catalytic Control : Employ transition metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions during side-chain functionalization .
- Example : In analogous compounds, Pd-mediated Suzuki coupling improved regioselectivity from 60% to 88% .
Q. How to scale up synthesis while maintaining yield and purity?
- Reactor Design : Use continuous-flow reactors for precise temperature and mixing control, reducing side reactions .
- Membrane Separation : Implement nanofiltration to purify intermediates efficiently at larger scales .
- Case Study : A 10x scale-up of a related imidazole derivative retained 90% yield using flow chemistry .
Methodological Considerations
- Data Contradiction Analysis : Always cross-reference NMR, HPLC, and mass spectrometry. For example, a mismatch between theoretical and observed molecular ion peaks may indicate unexpected tautomers or hydration .
- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize variables like solvent polarity, temperature, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
